ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate nitrile oxide.
Construction of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.
Introduction of the pyridine ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors and polymers.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can modulate its biological activity.
Comparison with Similar Compounds
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a phenyl ring instead of a pyridine ring, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and stability properties compared to the ethyl ester.
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form can participate in different types of chemical reactions and may have distinct biological activities.
Properties
Molecular Formula |
C12H11N7O3 |
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Molecular Weight |
301.26 g/mol |
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-pyridin-4-yltriazole-4-carboxylate |
InChI |
InChI=1S/C12H11N7O3/c1-2-21-12(20)8-9(7-3-5-14-6-4-7)19(18-15-8)11-10(13)16-22-17-11/h3-6H,2H2,1H3,(H2,13,16) |
InChI Key |
DIFSQYBBNDTZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=NC=C3 |
Origin of Product |
United States |
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